molecular formula C17H21N5O4 B14963359 N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B14963359
M. Wt: 359.4 g/mol
InChI Key: VYNIUPWGEGUKBD-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a morpholine ring, and a tetrahydropyrimidine core.

Preparation Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the acetylamino group: This can be achieved by reacting aniline with acetic anhydride under acidic conditions.

    Introduction of the morpholine ring: This step involves the reaction of the intermediate product with morpholine in the presence of a suitable catalyst.

    Cyclization to form the tetrahydropyrimidine core: This is typically done by heating the intermediate with a suitable reagent such as urea or thiourea.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C17H21N5O4

Molecular Weight

359.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C17H21N5O4/c1-11(23)18-12-2-4-13(5-3-12)19-16(25)14-10-15(24)21-17(20-14)22-6-8-26-9-7-22/h2-5,14H,6-10H2,1H3,(H,18,23)(H,19,25)(H,20,21,24)

InChI Key

VYNIUPWGEGUKBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCOCC3

Origin of Product

United States

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